Ciprostene

Descripción

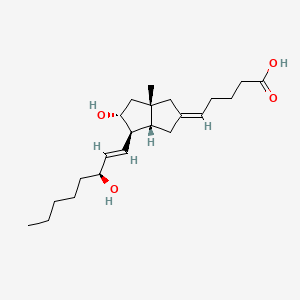

structure given in first source

See also: this compound Calcium (active moiety of).

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

81845-44-5 |

|---|---|

Fórmula molecular |

C22H36O4 |

Peso molecular |

364.5 g/mol |

Nombre IUPAC |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C22H36O4/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26)/b12-11+,16-8-/t17-,18+,19+,20+,22-/m0/s1 |

Clave InChI |

VKPYUUBEDXIQIB-QBPWRKFFSA-N |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@]2(C[C@H]1O)C)O |

SMILES canónico |

CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |

Sinónimos |

9beta-methyl-6alpha-carbaprostaglandin I2 9beta-methylcarbacyclin ciprostene |

Origen del producto |

United States |

Foundational & Exploratory

Ciprostene: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Ciprostene, a stable synthetic analog of prostacyclin (PGI2). This document details its chemical structure, provides a summary of its physicochemical properties, outlines relevant experimental protocols for its analysis and synthesis, and illustrates its primary signaling pathway.

Chemical Structure and Identification

This compound is a carbacyclin analog characterized by the replacement of the oxygen atom in the furan ring of prostacyclin with a methylene group, and the addition of a methyl group at the 9-position. This modification enhances its chemical stability compared to the parent compound.

| Identifier | Value |

| IUPAC Name | (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |

| CAS Number | 81703-55-1 (for calcium salt) |

| Molecular Formula | C22H36O4 (for free acid) |

| SMILES String | CCCCC--INVALID-LINK--O |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 364.5 g/mol (free acid), 767.1 g/mol (calcium salt) | [1] |

| Solubility (calcium salt) | DMF: 25 mg/ml, DMSO: 16.8 mg/ml, ethanol: 34 mg/ml, PBS (pH 7.2): 0.29 µg/ml | [1] |

| Formulation | A crystalline solid | [1] |

| Stability | ≥ 6 months at -20°C | [1] |

Experimental Protocols

Quantitative Analysis in Plasma

A highly sensitive method for the determination of this compound in plasma has been developed using gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction on an immobilized antibody column.

Methodology:

-

Antibody Immobilization: Anti-ciprostene antibodies, raised in rabbits, are coupled to an agarose support matrix.

-

Sample Extraction: The immobilized antibody column is used for the solid-phase extraction of this compound from plasma samples, providing a high degree of selectivity and clean-up.

-

Derivatization: The extracted this compound is derivatized by treatment with pentafluorobenzyl bromide followed by bis(trimethylsilyl)trifluoroacetamide.

-

GC-MS Analysis: The derivatized analyte is quantified using negative-ion chemical ionization GC-MS.

-

Quantitation Limit: The lower limit of quantitation for this method is 50 pg/ml using a 1 ml plasma sample.

Chemical Synthesis Overview

Key Synthetic Steps:

-

Construction of the Bicyclic Core: The synthesis typically begins with the construction of a bicyclo[3.3.0]octane ring system. This can be achieved through various methods, including intramolecular cyclization reactions.

-

Introduction of the α-Side Chain: The carboxylic acid-containing side chain is often introduced via a Wittig-type reaction on a ketone precursor of the bicyclic core.

-

Introduction of the ω-Side Chain: The hydroxyoctenyl side chain is typically installed through the reaction of an organometallic reagent (e.g., an organocuprate or an organolithium reagent) with an aldehyde or epoxide functional group on the bicyclic intermediate.

-

Stereochemical Control: The stereochemistry of the hydroxyl groups and the side chains is a critical aspect of the synthesis and is often controlled through the use of chiral starting materials, chiral reagents, or stereoselective reactions.

Mechanism of Action and Signaling Pathway

This compound is a prostacyclin (PGI2) analog and functions as a potent agonist of the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor (GPCR). The activation of the IP receptor by this compound initiates a well-defined intracellular signaling cascade.

Signaling Pathway of this compound

The binding of this compound to the IP receptor on the cell surface leads to the activation of the associated Gs alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as the inhibition of platelet aggregation and vasodilation.

This technical guide provides a comprehensive overview of this compound, offering valuable information for researchers and professionals in the field of drug development and pharmacology. The detailed chemical information, experimental protocols, and signaling pathway elucidation serve as a foundational resource for further investigation and application of this potent prostacyclin analog.

References

An In-depth Technical Guide to the Synthesis and Purification of Ciprostene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a plausible synthesis and purification process for Ciprostene based on established methodologies for structurally related prostacyclin analogs. Due to the limited availability of specific literature for this compound, this document serves as an illustrative guide, providing representative protocols and data.

Introduction to this compound

This compound is a chemically stable and potent prostacyclin (PGI2) analog. Like other prostacyclin mimetics, it is a vasodilator and an inhibitor of platelet aggregation. These properties make it a molecule of significant interest in the research and development of treatments for cardiovascular diseases such as pulmonary hypertension and peripheral vascular disease. This guide details a potential synthetic route and purification strategy for this compound, providing researchers with a foundational understanding for its laboratory-scale production.

Chemical Structure:

-

IUPAC Name: (5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid

-

Molecular Formula: C₂₂H₃₆O₄

-

Molecular Weight: 364.52 g/mol

Proposed Synthesis of this compound

The total synthesis of this compound can be approached using a convergent strategy, a hallmark of prostaglandin synthesis, largely based on the seminal work of E.J. Corey. This involves the synthesis of key building blocks, followed by their strategic assembly. The proposed route starts from the readily available Corey lactone, a versatile chiral intermediate.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound reveals two key side chains, the α-chain and the ω-chain, attached to a central cyclopentane core. The synthesis will therefore focus on the stereocontrolled installation of these chains onto a modified Corey lactone derivative.

Synthesis of the ω-Chain Precursor

The ω-chain, an (E,3S)-3-hydroxyoct-1-enyl moiety, can be prepared from commercially available starting materials. The key steps involve establishing the correct stereochemistry at the hydroxyl group and forming the trans-double bond.

Assembly of the this compound Backbone

The core of the synthesis involves the modification of the Corey lactone and the sequential addition of the two side chains.

Key Reaction Steps:

-

Protection of Alcohols: The hydroxyl groups of the Corey lactone are protected to prevent unwanted side reactions.

-

Lactone Reduction: The lactone is reduced to a lactol.

-

Wittig or Horner-Wadsworth-Emmons Olefination: The α-chain is introduced via a Wittig or Horner-Wadsworth-Emmons reaction with the appropriate phosphorane or phosphonate, respectively. This reaction establishes the Z-geometry of the double bond in the α-chain.

-

Oxidation of the Alcohol: The newly formed alcohol from the lactol reduction is oxidized to an aldehyde.

-

Organocuprate Addition: The ω-chain is introduced via a 1,4-conjugate addition of a Gilman cuprate, derived from the ω-chain precursor, to an enone intermediate. This step is crucial for establishing the correct stereochemistry of the ω-chain.

-

Deprotection: The protecting groups are removed to yield the final this compound molecule.

Experimental Protocols

Protocol 2.4.1: Horner-Wadsworth-Emmons Olefination for α-Chain Installation

-

To a solution of the phosphonate precursor for the α-chain in anhydrous tetrahydrofuran (THF) at -78 °C, a strong base such as sodium hexamethyldisilazide (NaHMDS) is added dropwise.

-

The resulting ylide solution is stirred at -78 °C for 30 minutes.

-

A solution of the aldehyde, derived from the protected Corey lactone, in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2.4.2: Organocuprate Addition for ω-Chain Installation

-

To a solution of the vinyl iodide precursor of the ω-chain in anhydrous diethyl ether at -78 °C, two equivalents of tert-butyllithium are added dropwise.

-

The resulting vinyl lithium solution is stirred at -78 °C for 30 minutes.

-

In a separate flask, a suspension of copper(I) cyanide (CuCN) in anhydrous THF is cooled to -78 °C.

-

The vinyl lithium solution is transferred to the CuCN suspension via cannula.

-

The resulting higher-order cyanocuprate solution is stirred at -78 °C for 30 minutes.

-

A solution of the cyclopentenone intermediate in anhydrous THF is added dropwise to the cuprate solution.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and ammonium hydroxide.

-

The mixture is stirred vigorously until the aqueous layer turns deep blue.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Quantitative Data (Representative)

| Reaction Step | Typical Yield (%) | Purity (by HPLC) (%) |

| Protection of Corey Lactone | >95 | >98 |

| Lactone Reduction | 90-95 | >97 |

| Horner-Wadsworth-Emmons Olefination | 70-85 | >95 |

| Oxidation to Aldehyde | 85-95 | >98 |

| Organocuprate Addition | 60-75 | >90 |

| Deprotection | 80-90 | >95 |

Purification of this compound

The purification of the final this compound compound is critical to remove any unreacted starting materials, reagents, and side products. A multi-step chromatographic approach is typically employed to achieve high purity.

Purification Strategy

-

Initial Purification by Flash Column Chromatography: The crude product from the final deprotection step is first subjected to flash column chromatography on silica gel. This step removes the bulk of the impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the high purity required for biological and pharmaceutical applications, preparative reverse-phase HPLC is the method of choice. This technique separates the target molecule from closely related impurities.[1]

-

Lyophilization: The final purified fractions from HPLC are often lyophilized to yield the this compound as a stable, fluffy powder.

Experimental Protocols

Protocol 3.2.1: Flash Column Chromatography

-

A silica gel column is packed using a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

The column is eluted with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Protocol 3.2.2: Preparative HPLC

-

The partially purified this compound is dissolved in the mobile phase for HPLC.

-

The solution is filtered through a 0.45 µm filter.

-

The sample is injected onto a preparative reverse-phase C18 column.

-

Elution is carried out using an isocratic or gradient system of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

The eluent is monitored by a UV detector at an appropriate wavelength.

-

Fractions corresponding to the main peak are collected.

-

The collected fractions are analyzed for purity by analytical HPLC.

-

Pure fractions are combined, and the organic solvent is removed under reduced pressure.

-

The remaining aqueous solution is frozen and lyophilized to obtain the final product.

Quantitative Data (Representative)

| Purification Step | Recovery (%) | Final Purity (by HPLC) (%) |

| Flash Column Chromatography | 80-90 | 95-98 |

| Preparative HPLC | 70-85 | >99.5 |

Visualizations

Proposed this compound Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

This compound Purification Workflow

Caption: Workflow for the purification of this compound.

This compound Signaling Pathway

This compound, as a prostacyclin analog, is expected to exert its biological effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2][3]

Caption: this compound's proposed signaling pathway.

References

Ciprostene: A Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene is a chemically stable synthetic analog of prostacyclin (PGI₂). As a member of the prostanoid class of compounds, it exhibits potent physiological effects, primarily involving the cardiovascular and hematological systems. This technical guide provides an in-depth overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to support research and development activities. Due to the limited availability of specific quantitative pharmacokinetic parameters in publicly accessible literature, this guide focuses on its well-documented pharmacodynamic effects and the established mechanism of action for prostacyclin analogs.

Pharmacodynamics

This compound exerts its physiological effects through mechanisms shared with endogenous prostacyclin, primarily acting as a potent vasodilator and an inhibitor of platelet aggregation.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound's mechanism of action is initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) found on the surface of platelets and vascular smooth muscle cells.[1][2][3][4] This interaction triggers a signaling cascade that ultimately leads to the observed physiological responses.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the IP receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[1]

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates various downstream intracellular proteins, leading to the cellular response.

Key Pharmacodynamic Effects

The primary pharmacodynamic effects of this compound are vasodilation and inhibition of platelet aggregation.

Vasodilation:

In vascular smooth muscle cells, the activation of PKA leads to the phosphorylation and inhibition of myosin light chain kinase. This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation. This leads to a decrease in peripheral vascular resistance and blood pressure.

Inhibition of Platelet Aggregation:

In platelets, the PKA-mediated phosphorylation of intracellular proteins inhibits several processes crucial for platelet activation and aggregation. This includes a decrease in intracellular calcium mobilization and the inhibition of the conformational change of glycoprotein IIb/IIIa receptors, which are necessary for fibrinogen binding and platelet cross-linking.

Fibrinolysis:

Some studies suggest that this compound may also have clot dissolution properties, indicating a potential role in enhancing fibrinolysis.

Pharmacokinetics

Table 1: Summary of this compound Pharmacodynamic Effects in an Animal Model

| Parameter | Species | Dose | Effect |

| Hemodynamics | |||

| Total Peripheral Resistance | Cat | 5-80 µg/kg/min (IV infusion) | Dose-dependent decrease |

| Mean Aortic Pressure | Cat | 5-80 µg/kg/min (IV infusion) | Dose-dependent decrease |

| Heart Rate | Cat | 5-80 µg/kg/min (IV infusion) | No significant change |

| Cardiac Index | Cat | 5-80 µg/kg/min (IV infusion) | No significant change |

| Platelet Aggregation | |||

| ADP-induced Aggregation | Cat | 5-80 µg/kg/min (IV infusion) | Inhibition at all doses |

| Fibrinolysis | |||

| Thrombus Weight | Cat | 8 µg/kg/min (IV infusion) | No significant enhancement of dissolution |

| Thrombus Weight | Cat | 20 µg/kg/min (IV infusion) | Significant reduction compared to vehicle |

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not extensively published. However, based on the nature of the reported studies, the following general methodologies are likely employed.

In Vivo Hemodynamic and Platelet Aggregation Studies in Anesthetized Cats

This experimental workflow is designed to assess the cardiovascular and anti-platelet effects of a substance in a live animal model.

References

- 1. PathWhiz [smpdb.ca]

- 2. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostacyclin analogs stimulate receptor-mediated cAMP synthesis and ATP release from rabbit and human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciprostene receptor binding affinity

An In-depth Technical Guide to Ciprostene Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostanoids are a class of bioactive lipids that mediate a wide array of physiological and pathological processes, including inflammation, cardiovascular homeostasis, and pain signaling. Their effects are transduced by a family of eight distinct G-protein coupled receptors (GPCRs): the DP1-2, EP1-4, FP, IP, and TP receptors.[1] The prostacyclin (PGI₂) receptor, or IP receptor, is of significant therapeutic interest, primarily due to its potent vasodilatory and anti-platelet aggregatory functions.[2]

This compound, and its more chemically stable and widely studied analog cicaprost, are potent and highly selective agonists for the IP receptor.[3] Understanding the binding affinity and selectivity of these molecules is critical for the development of targeted therapeutics for conditions such as pulmonary arterial hypertension. This guide provides a comprehensive overview of the receptor binding affinity of cicaprost as a representative IP agonist, details the experimental protocols used to determine these parameters, and illustrates the key signaling pathways involved.

Receptor Binding Affinity Data

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds. It is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₐ), where a lower value indicates a higher affinity. Competition binding assays are commonly used to determine the Kᵢ of an unlabeled compound (like cicaprost) by measuring its ability to displace a radiolabeled ligand from the receptor.

Cicaprost is distinguished by its high selectivity for the IP receptor over other prostanoid receptors. The following table summarizes quantitative binding affinity data for cicaprost across a panel of mouse prostanoid receptors, demonstrating this selectivity. Data for human receptors are included where available.

Table 1: Binding Affinities (Kᵢ, nM) of Cicaprost at Prostanoid Receptors

| Receptor Subtype | Mouse (Kᵢ, nM) | Human (Kᵢ, nM) | Primary G-Protein Coupling |

|---|---|---|---|

| IP | 11 | - | Gs |

| DP1 | >10000 | - | Gs |

| EP1 | 3000 | - | Gq |

| EP2 | >10000 | - | Gs |

| EP3 | 1800 | 255 | Gi |

| EP4 | 1900 | - | Gs |

| FP | >10000 | - | Gq |

| TP | >10000 | - | Gq |

Data for mouse receptors are derived from the comprehensive analysis by Kiriyama et al., as cited in Narumiya et al. (1999). A functional potency (pEC₅₀) of 8.39 for cicaprost at the human IP receptor has also been reported.

IP Receptor Signaling Pathway

Upon binding to this compound or cicaprost, the IP receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G-protein, Gs. This initiates a well-defined signaling cascade resulting in the modulation of cellular function.

-

Receptor Activation : The agonist binds to the IP receptor.

-

G-Protein Coupling : The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation : The GTP-bound Gαs dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase (AC).

-

Second Messenger Production : Activated AC converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

-

Downstream Effects : cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the ultimate cellular response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet activation.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is used to determine the Kᵢ value of an unlabeled test compound.

Materials and Reagents

-

Cell Membranes : Membranes prepared from cells stably expressing the human prostanoid receptor of interest (e.g., HEK-293 cells).

-

Radioligand : A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Iloprost for the IP receptor).

-

Test Compound : Unlabeled cicaprost, dissolved and serially diluted.

-

Binding Buffer : e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer : Ice-cold binding buffer.

-

Filtration Apparatus : 96-well cell harvester with glass fiber filters (e.g., GF/C filters, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Cocktail & Counter : For quantifying radioactivity.

Protocol: Competitive Binding Assay (Filtration Method)

-

Membrane Preparation :

-

Culture cells expressing the target receptor to near confluence.

-

Homogenize cells in cold lysis buffer and perform differential centrifugation to pellet the membrane fraction.

-

Resuspend the final membrane pellet in binding buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Assay Setup :

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding Buffer.

-

A fixed concentration of radioligand (typically at or near its Kₐ value).

-

A range of concentrations of the unlabeled test compound (cicaprost).

-

For determining non-specific binding, add a saturating concentration of an unlabeled ligand instead of the test compound.

-

For determining total binding, add buffer instead of the test compound.

-

-

Initiate the binding reaction by adding a specific amount of the membrane preparation (e.g., 10-50 µg protein) to each well.

-

-

Incubation :

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Separation of Bound and Free Ligand :

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification :

-

Dry the filters, add scintillation cocktail, and count the radioactivity trapped on each filter using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding : For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.

-

Generate Competition Curve : Plot the specific binding as a function of the log concentration of the test compound (cicaprost). This will produce a sigmoidal dose-response curve.

-

Determine IC₅₀ : Use non-linear regression analysis to fit the curve and determine the IC₅₀, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ : Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₐ))

-

Where [L] is the concentration of the radioligand used and Kₐ is the dissociation constant of the radioligand for the receptor.

-

Conclusion

This compound, represented by its stable analog cicaprost, is a highly potent and selective agonist for the prostanoid IP receptor. Quantitative binding data reveal that its affinity for the IP receptor is orders of magnitude higher than for other prostanoid receptor subtypes, underscoring its specificity. The activation of the IP receptor initiates a Gs-cAMP-PKA signaling cascade, which mediates its significant physiological effects. The detailed experimental protocols for radioligand binding assays provide a robust framework for researchers to quantify ligand-receptor interactions, which is a fundamental step in the characterization of novel compounds and the development of targeted therapeutics.

References

In Vivo Effects of Ciprostene on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene, a chemically stable analog of prostacyclin (PGI₂), has demonstrated significant potential as a modulator of platelet function. This technical guide provides an in-depth analysis of the in vivo effects of this compound on platelet aggregation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Drawing from preclinical studies, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's anti-platelet activity. While specific quantitative data on the percentage of platelet inhibition by this compound from seminal studies is not publicly available, this guide synthesizes the existing qualitative findings and supplements them with data from other prostacyclin analogs to provide a thorough overview.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The dysregulation of this process is a key factor in the pathophysiology of various cardiovascular diseases. Prostacyclin (PGI₂) is a potent endogenous inhibitor of platelet aggregation. However, its therapeutic application is limited by its chemical instability. This compound, as a stable PGI₂ analog, offers a promising alternative for antiplatelet therapy. This guide delves into the in vivo evidence of this compound's effects on platelet aggregation, providing a valuable resource for its further investigation and development.

Quantitative Data on In Vivo Platelet Inhibition

A key preclinical study investigated the in vivo effects of this compound on ADP-induced platelet aggregation in an anesthetized cat model. While the study concluded that all tested doses of this compound inhibited platelet aggregation, the specific percentage of inhibition for each dose was not reported in the available literature.[1]

Table 1: In Vivo Effects of this compound on ADP-Induced Platelet Aggregation in an Anesthetized Cat Model [1]

| This compound Infusion Rate (µg/kg/min) | Duration of Infusion (minutes) | Observed Effect on ADP-Induced Platelet Aggregation |

| 5 | 20 | Inhibition |

| 10 | 20 | Inhibition |

| 20 | 20 | Inhibition |

| 40 | 20 | Inhibition |

| 80 | 20 | Inhibition |

Note: The original study by Schaffer et al. (1988) states that all doses produced inhibition of ADP-induced platelet aggregation; however, the quantitative percentage of inhibition is not specified in the abstract.

To provide a comparative context, studies on other prostacyclin analogs, such as taprostene, have reported dose-dependent inhibition of platelet aggregation. For instance, taprostene inhibited ADP-induced platelet aggregation in rats with an ED₅₀ value of 0.36 µg/kg/min via intravenous infusion.[2]

Experimental Protocols

The following sections detail the methodologies employed in the in vivo assessment of this compound's anti-platelet effects, based on the available literature.

Animal Model

The primary animal model used for the in vivo evaluation of this compound's effect on platelet aggregation was the anesthetized cat.[1]

Drug Administration

This compound was dissolved in Tyrode's buffer (pH 7.4) and administered via continuous intravenous infusion in ascending doses of 5, 10, 20, 40, and 80 µg/kg/min.[1] Each dose was infused for a duration of 20 minutes.

Platelet Aggregation Assay

While the specific method for measuring platelet aggregation was not detailed in the abstract of the primary study, a common in vivo method involves the following steps:

-

Blood Sampling: Blood samples are drawn from the animal at baseline and during the infusion of this compound.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

-

Aggregometry: Platelet aggregation is induced by adding an agonist, such as adenosine diphosphate (ADP). The change in light transmittance through the PRP sample is measured over time using an aggregometer. The degree of aggregation is quantified as the maximum percentage change in light transmittance.

Signaling Pathways

This compound, as a prostacyclin analog, exerts its anti-platelet effect by activating the prostacyclin (IP) receptor on the platelet surface. This initiates a signaling cascade that ultimately inhibits platelet activation and aggregation.

Activation of the IP receptor by this compound leads to the stimulation of adenylyl cyclase via a Gs protein-coupled mechanism. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins. This phosphorylation cascade leads to a decrease in intracellular calcium mobilization and inhibits the release of pro-aggregatory granules, ultimately resulting in the inhibition of platelet aggregation.

Conclusion

The available in vivo data strongly indicate that this compound is a potent inhibitor of ADP-induced platelet aggregation. As a stable prostacyclin analog, its mechanism of action is well-understood to be mediated through the IP receptor and the subsequent increase in intracellular cAMP. While the precise dose-dependent quantitative inhibition of platelet aggregation by this compound remains to be fully elucidated from publicly accessible sources, the qualitative evidence from preclinical studies underscores its potential as a therapeutic agent for conditions where inhibition of platelet function is desirable. Further research, including the public dissemination of detailed quantitative data from preclinical and clinical studies, is warranted to fully characterize the therapeutic profile of this compound and guide its future development.

References

- 1. This compound, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

Ciprostene: A Synthetic Prostacyclin Analog in Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprostene, a chemically stable synthetic analog of prostacyclin (PGI₂), has been a subject of cardiovascular research due to its potent vasodilatory and anti-platelet aggregation properties. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on the cardiovascular system as demonstrated in preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a core resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Prostacyclin (PGI₂) is a powerful endogenous eicosanoid that plays a crucial role in vascular homeostasis. Its therapeutic potential is limited by its chemical instability. This compound was developed as a stable analog to overcome this limitation, enabling its investigation as a therapeutic agent in various cardiovascular conditions. This document details the scientific understanding of this compound's role in cardiovascular research.

Mechanism of Action

This compound exerts its physiological effects by acting as a potent agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the IP receptor initiates a signaling cascade that is central to its cardiovascular effects.

Signaling Pathway

The activation of the IP receptor by this compound primarily involves the coupling to the Gs alpha subunit of the heterotrimeric G-protein. This triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, resulting in the observed physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation.

Caption: this compound signaling pathway. (Within 100 characters)

Cardiovascular Effects

Vasodilation and Hemodynamic Effects

This compound is a potent vasodilator, a property demonstrated in preclinical studies. In a study using anesthetized cats, intravenous infusion of this compound led to dose-dependent decreases in mean aortic pressure and total peripheral resistance, consistent with peripheral vasodilation. Notably, no significant changes in heart rate, cardiac index, or left ventricular contractility were observed.

Table 1: Hemodynamic Effects of this compound in Anesthetized Cats

| Parameter | Direction of Change |

| Mean Aortic Pressure | Decreased |

| Total Peripheral Resistance | Decreased |

| Heart Rate | No significant change |

| Cardiac Index | No significant change |

| Left Ventricle dP/dt | No significant change |

Data from Schaub et al., 1988.

Inhibition of Platelet Aggregation

This compound is a potent inhibitor of platelet aggregation. The same preclinical study in cats showed that all infused doses of this compound inhibited ADP-induced platelet aggregation. This anti-platelet effect is a key component of its therapeutic potential in preventing thrombosis.

Effects on Restenosis after Coronary Angioplasty

A significant clinical investigation of this compound focused on its potential to reduce restenosis following percutaneous transluminal coronary angioplasty (PTCA). In a double-blind, randomized clinical trial, patients receiving this compound showed a significantly lower rate of restenosis at 6 months compared to the placebo group, particularly in patients with unstable angina.

Table 2: Quantitative Coronary Angiography Results in Patients Undergoing PTCA

| Group | N | Stenosis Before PTCA (%) | Stenosis After PTCA (%) | Stenosis at 6-Month Follow-up (%) |

| Placebo | 12 | 81 ± 3 | 34 ± 3 | 63 ± 8 |

| This compound | 12 | 83 ± 3 | 31 ± 4 | 55 ± 9* |

P < 0.05 compared to pre-PTCA value. Data from Glagov et al., 1991.

Experimental Protocols

In Vivo Hemodynamic Studies in Anesthetized Cats

Objective: To assess the hemodynamic effects of this compound.

Methodology:

-

Animal Preparation: Healthy adult cats are anesthetized with sodium pentobarbital.

-

Catheterization: Catheters are placed in the aorta to measure blood pressure and in the pulmonary artery for thermodilution cardiac output measurements.

-

Drug Administration: this compound is dissolved in Tyrode's buffer (pH 7.4) and infused intravenously in ascending doses (e.g., 5, 10, 20, 40, and 80 µg/kg/min), with each dose administered for a 20-minute interval.

-

Hemodynamic Measurements: Mean aortic pressure, cardiac output, and heart rate are continuously monitored. Total peripheral resistance is calculated.

-

Data Analysis: Hemodynamic parameters at each dose are compared to baseline values.

Caption: Workflow for in vivo hemodynamic study. (Within 100 characters)

ADP-Induced Platelet Aggregation Assay

Objective: To quantify the inhibitory effect of this compound on platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is collected from the study animals into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP.

-

Aggregation Measurement: Platelet aggregation is measured using a turbidimetric aggregometer.

-

Assay Procedure: A sample of PRP is placed in the aggregometer, and a baseline is established. An agonist, such as adenosine diphosphate (ADP), is added to induce aggregation. The change in light transmission, which corresponds to the degree of aggregation, is recorded.

-

Inhibition Assessment: To test the effect of this compound, PRP is pre-incubated with varying concentrations of the compound before the addition of ADP. The percentage inhibition of aggregation is then calculated.

Clinical Trial Protocol for Restenosis Following PTCA

Objective: To evaluate the efficacy of this compound in preventing restenosis after coronary angioplasty.

Methodology:

-

Patient Population: Patients with coronary artery disease undergoing therapeutic PTCA.

-

Study Design: A double-blind, randomized, placebo-controlled trial.

-

Drug Administration Protocol:

-

An initial intracoronary infusion of this compound (40 ng/kg/min) or placebo is started 20 minutes before the introduction of the balloon catheter.

-

Following the intracoronary infusion, an intravenous infusion is continued for 36 hours at a rate of 120 ng/kg/min.

-

The infusion is then tapered off over the next 12 hours.

-

-

Endpoint Assessment: The primary endpoint is the degree of coronary artery stenosis, assessed by quantitative coronary angiography before PTCA, immediately after PTCA, and at a 6-month follow-up.

-

Quantitative Coronary Angiography (QCA):

-

Coronary angiograms are obtained using standard procedures.

-

The digitized images are analyzed using a validated QCA software system.

-

The minimal luminal diameter and the reference diameter of the stenotic and adjacent normal segments are measured.

-

The percentage of diameter stenosis is calculated as: (1 - (Minimal Luminal Diameter / Reference Diameter)) * 100.

-

Caption: Workflow for the clinical trial of this compound in PTCA. (Within 100 characters)

Conclusion

This compound, as a stable prostacyclin analog, has demonstrated significant potential in cardiovascular research. Its well-defined mechanism of action, centered on the IP receptor and cAMP signaling pathway, translates into potent vasodilatory and anti-platelet effects. Clinical evidence has suggested a beneficial role in reducing restenosis following coronary angioplasty. This guide provides a foundational understanding of this compound for scientists and researchers, highlighting its importance in the ongoing development of therapies for cardiovascular diseases. Further research to fully elucidate its therapeutic window and long-term efficacy is warranted.

References

Preclinical Profile of Ciprostene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ciprostene, a stable synthetic analog of prostacyclin (PGI₂), has demonstrated significant potential in preclinical studies as a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy data from in vivo and in vitro models, and detailed experimental protocols relevant to its pharmacological evaluation. The information is intended to serve as a core resource for researchers and professionals engaged in the development of novel cardiovascular and antithrombotic therapies.

Mechanism of Action

This compound, like other prostacyclin analogs, exerts its pharmacological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor located on the surface of platelets and vascular smooth muscle cells. Binding of this compound to the IP receptor initiates a signaling cascade that involves the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in two key physiological responses:

-

Vasodilation: In vascular smooth muscle cells, elevated cAMP levels lead to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and a consequent widening of blood vessels.

-

Inhibition of Platelet Aggregation: In platelets, increased cAMP levels inhibit platelet activation and aggregation, thereby preventing the formation of blood clots.

A study in healthy male volunteers confirmed that intravenous infusion of this compound leads to significant elevations of platelet cyclic AMP.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies involving this compound.

Table 1: In Vivo Hemodynamic Effects of this compound in Anesthetized Cats

| Dose (µg/kg/min) | Change in Total Peripheral Resistance | Change in Mean Aortic Pressure |

| 5 | ↓ | ↓ |

| 10 | ↓↓ | ↓↓ |

| 20 | ↓↓↓ | ↓↓↓ |

| 40 | ↓↓↓↓ | ↓↓↓↓ |

| 80 | ↓↓↓↓↓ | ↓↓↓↓↓ |

| Arrow direction and number indicate a dose-dependent decrease. |

Table 2: In Vivo Anti-thrombotic Effect of this compound in a Feline Aortic Thrombus Model

| Treatment Group | Dose (µg/kg/min) | Mean Thrombus Weight (mg) | P-value vs. Vehicle |

| Vehicle | - | 38.7 | - |

| This compound | 8 | No significant dissolution | > 0.05 |

| This compound | 20 | 13.2 | < 0.03 |

Table 3: In Vitro Effects of this compound on Human Platelets

| Parameter | Observation | P-value vs. Placebo |

| ADP-induced Platelet Aggregation | Inhibited | 0.048 |

| Platelet Cyclic AMP Levels | Significantly elevated | 0.04 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections provide standardized methodologies for key assays used to evaluate the pharmacological effects of prostacyclin analogs like this compound.

In Vivo Model: Feline Aortic Thrombus Formation

This protocol describes a widely-used model to assess the in vivo efficacy of anti-thrombotic agents.

Objective: To evaluate the ability of a test compound to dissolve a pre-formed thrombus in the aorta of an anesthetized cat.

Materials:

-

Adult cats (e.g., 5 animals per group)

-

Sodium pentobarbital for anesthesia

-

4F catheter

-

Vehicle (e.g., Tyrode's buffer, pH 7.4)

-

Test compound (this compound) solution

-

Surgical instruments for vessel exposure and thrombus placement

Procedure:

-

Anesthetize the cats with sodium pentobarbital.

-

Surgically expose the abdominal aorta.

-

Induce the formation of an aortic thrombus at the bifurcation of the aorta. This can be achieved by various methods, including mechanical injury or the introduction of a thrombogenic coil.

-

Position a 4F catheter in the aorta proximal to the thrombus for infusion.

-

Divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Infuse the vehicle or test compound at a constant rate for a predetermined duration (e.g., 3 hours).

-

At the end of the infusion period, euthanize the animals and carefully excise the aortic segment containing the thrombus.

-

Gently remove the thrombus and determine its wet weight.

-

Compare the mean thrombus weights between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., t-test).

Experimental Workflow: Feline Aortic Thrombus Model

Caption: Workflow for the in vivo feline aortic thrombus model.

In Vitro Assay: ADP-Induced Platelet Aggregation

This assay is a standard method to evaluate the anti-platelet activity of a compound.

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).

Materials:

-

Freshly drawn human venous blood collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

ADP solution (e.g., 10 µM).

-

Test compound (this compound) at various concentrations.

-

Vehicle control.

-

Platelet aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Assay Performance:

-

Pipette a known volume of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the vehicle or the test compound at the desired concentration to the PRP and incubate for a specific period (e.g., 5 minutes) at 37°C.

-

Initiate platelet aggregation by adding the ADP solution.

-

Record the change in light transmittance for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmittance.

-

Determine the concentration of the test compound that causes 50% inhibition of aggregation (IC₅₀).

-

Measurement of Platelet Cyclic AMP (cAMP)

This assay quantifies the intracellular levels of the second messenger cAMP in platelets.

Objective: To determine the effect of a test compound on the intracellular concentration of cAMP in platelets.

Materials:

-

Platelet-rich plasma (PRP).

-

Test compound (this compound) at various concentrations.

-

Vehicle control.

-

Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

-

Ethanol or other suitable lysis buffer.

-

Commercially available cAMP enzyme immunoassay (EIA) kit.

Procedure:

-

Prepare PRP as described in the platelet aggregation protocol.

-

Pre-incubate the PRP with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C.

-

Add the vehicle or the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding cold ethanol to lyse the platelets and precipitate proteins.

-

Centrifuge the samples to remove the protein precipitate.

-

Collect the supernatant and evaporate it to dryness.

-

Reconstitute the sample in the assay buffer provided with the cAMP EIA kit.

-

Measure the cAMP concentration according to the manufacturer's instructions for the EIA kit.

-

Express the results as pmol of cAMP per 10⁹ platelets.

Conclusion

The preclinical data available for this compound strongly support its profile as a potent prostacyclin analog with significant vasodilator and anti-platelet aggregation properties. The in vivo studies in feline models demonstrate its efficacy in reducing peripheral resistance, lowering blood pressure, and promoting the dissolution of arterial thrombi. Furthermore, in vitro studies with human platelets confirm its mechanism of action via the elevation of cyclic AMP and subsequent inhibition of platelet aggregation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel prostacyclin analogs for the treatment of cardiovascular and thrombotic diseases. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to establish a clear dose-response relationship for its various therapeutic effects.

Ciprostene: A Stable Prostacyclin Analog for Research and Drug Development

An In-depth Technical Guide

Foreword

Prostacyclin (PGI2) is a powerful endogenous eicosanoid with potent vasodilatory and anti-platelet aggregation properties. Its therapeutic potential, however, is significantly limited by its inherent chemical instability. This has driven the development of stable prostacyclin analogs, such as Ciprostene, which retain the beneficial biological activities of the parent compound with improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biological effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoids and their therapeutic applications.

Introduction to this compound

This compound is a chemically stable synthetic analog of prostacyclin.[1][2] It has been investigated for its therapeutic potential in conditions where vasodilation and inhibition of platelet aggregation are desirable.[1][2] Clinical studies have shown that this compound effectively inhibits ADP-induced platelet aggregation and leads to a significant elevation of platelet cyclic AMP (cAMP) levels.[1] While direct quantitative comparisons are limited in publicly available literature, one clinical trial estimated this compound to be approximately 15 times less potent than native prostacyclin.

Mechanism of Action: The Prostacyclin Signaling Pathway

This compound, like other prostacyclin analogs, exerts its effects by activating the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The binding of this compound to the IP receptor initiates a signaling cascade that is central to its physiological effects.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: this compound binds to the IP receptor on the surface of target cells, such as platelets and vascular smooth muscle cells.

-

G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The increased intracellular concentration of cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. In platelets, this cascade inhibits aggregation and degranulation. In vascular smooth muscle cells, it leads to relaxation and vasodilation.

Below is a diagram illustrating the prostacyclin signaling pathway activated by this compound.

Caption: this compound activates the IP receptor, initiating a Gs-protein-mediated signaling cascade.

Quantitative Biological Activity

Precise in vitro quantitative data for this compound, such as receptor binding affinity (Ki) and functional potency (IC50/EC50), are not extensively reported in publicly available scientific literature. To provide a comparative context for researchers, the following tables summarize typical quantitative data for other well-characterized prostacyclin analogs, Iloprost and Cicaprost.

Table 1: Prostacyclin IP Receptor Binding Affinity

| Compound | Receptor | Radioligand | Preparation | Ki (nM) |

| Iloprost | Human IP | [3H]-Iloprost | CHO-K1 cell membranes | ~8.4 |

| Cicaprost | Human IP | [3H]-Iloprost | Platelet membranes | ~15 |

Note: Data are compiled from various sources and should be considered representative examples.

Table 2: Adenylyl Cyclase Activation

| Compound | Cell Type | Assay | EC50 (nM) |

| Iloprost | Human Platelets | cAMP accumulation | ~5 |

| Cicaprost | HEL cells | cAMP accumulation | ~3 |

Note: Data are compiled from various sources and should be considered representative examples.

Table 3: Inhibition of Platelet Aggregation

| Compound | Agonist | Species | IC50 (nM) |

| Iloprost | ADP | Human | ~1 |

| Cicaprost | ADP | Human | ~2 |

Note: Data are compiled from various sources and should be considered representative examples.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize prostacyclin analogs like this compound.

Radioligand Binding Assay for IP Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the prostacyclin IP receptor.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for the IP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human IP receptor (e.g., from CHO-K1 cells or human platelets).

-

Radioligand (e.g., [3H]-Iloprost).

-

Test compound (this compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the IP receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or near its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for determining IP receptor binding affinity.

Adenylyl Cyclase Activation Assay

This protocol measures the ability of a test compound to stimulate the production of cAMP in cells expressing the IP receptor.

Objective: To determine the potency (EC50) of a test compound (e.g., this compound) in activating adenylyl cyclase.

Materials:

-

Intact cells or cell membranes expressing the IP receptor.

-

Test compound (this compound).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

ATP.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Cell Preparation: Culture cells expressing the IP receptor to an appropriate density.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Add varying concentrations of the test compound (this compound) to the cells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.

-

Lysis: Terminate the reaction by adding lysis buffer to the cells.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the amount of cAMP produced as a function of the logarithm of the test compound concentration. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Caption: Workflow for the adenylyl cyclase activation assay.

Platelet Aggregation Inhibition Assay

This protocol, using light transmission aggregometry (LTA), measures the ability of a test compound to inhibit platelet aggregation induced by an agonist.

Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting platelet aggregation.

Materials:

-

Freshly drawn human whole blood (anticoagulated with sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP, collagen, arachidonic acid).

-

Test compound (this compound).

-

Saline.

-

Light transmission aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PPP (100% light transmission) and PRP (0% light transmission).

-

-

Assay:

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Add the test compound (this compound) or vehicle control and incubate for a short period.

-

Add the platelet agonist to induce aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

To determine the IC50, perform the assay with a range of concentrations of the test compound.

-

Plot the percentage inhibition of aggregation as a function of the logarithm of the test compound concentration. The IC50 is the concentration that causes 50% inhibition of the maximal aggregation response.

-

Caption: Workflow for the platelet aggregation inhibition assay.

Conclusion

This compound represents a valuable tool for researchers studying the prostacyclin pathway and for professionals involved in the development of novel therapeutics for cardiovascular and other related diseases. Its stability offers a significant advantage over native prostacyclin for in vitro and in vivo studies. While specific quantitative data on its in vitro pharmacology are not widely disseminated, the established methodologies outlined in this guide provide a robust framework for its characterization. Further research to fully elucidate the quantitative aspects of this compound's interaction with the IP receptor and its downstream signaling effects will be crucial for advancing its potential clinical applications.

References

- 1. Tolerance and pharmacology of this compound, a stable epoprostenol (prostacyclin) analogue in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a stable prostacyclin analog, produces peripheral vasodilation, platelet inhibition and increased clot dissolution in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Prostacyclin Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostacyclin (PGI2) analogs are a class of synthetic molecules that mimic the biological activity of the endogenous prostacyclin. These compounds are potent vasodilators and inhibitors of platelet aggregation, primarily mediating their effects through the activation of the prostacyclin receptor (IP receptor).[1][2] In vitro studies of these agonists are crucial for understanding their mechanism of action, determining their potency and selectivity, and screening for potential therapeutic candidates for conditions such as pulmonary arterial hypertension (PAH).[2][3] This document provides detailed protocols for the preparation of prostacyclin analog solutions for in vitro experiments and outlines key assays for their characterization. For the purpose of these notes, we will refer to the compound as a representative prostacyclin receptor agonist.

Chemical Properties and Solution Preparation

The preparation of stable and accurate solutions of prostacyclin analogs is critical for obtaining reliable and reproducible in vitro data. The following table summarizes key properties and recommended preparation guidelines.

| Parameter | Guideline | Notes |

| Solubility | Typically soluble in organic solvents like DMSO and ethanol. Aqueous solubility can be limited. | It is recommended to prepare a high-concentration stock solution in an organic solvent. |

| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) or absolute ethanol. | Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically <0.1%). |

| Stock Solution Concentration | 1-10 mM | Prepare a concentrated stock to minimize the volume of organic solvent added to the experimental setup. |

| Working Solution Preparation | Dilute the stock solution in an appropriate aqueous buffer or cell culture medium. | Perform serial dilutions to achieve the desired final concentrations for the experiment. |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. | Avoid repeated freeze-thaw cycles to maintain compound stability. |

| Stability in Aqueous Solution | Stability can vary. Prepare fresh working solutions for each experiment. | Some analogs are susceptible to hydrolysis, especially at non-neutral pH. |

Experimental Protocols

Radioligand Binding Assay to Determine Receptor Affinity

This assay measures the ability of a test compound to displace a radiolabeled ligand from the IP receptor, allowing for the determination of its binding affinity (Ki).

Materials:

-

HEK293 cells stably expressing the human IP receptor.

-

[3H]-Iloprost (radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Test compound (prostacyclin receptor agonist).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare cell membranes from HEK293-IP receptor cells.

-

In a 96-well plate, add cell membranes, [3H]-Iloprost (at a concentration near its Kd), and varying concentrations of the test compound.

-

For non-specific binding determination, add a high concentration of a known unlabeled IP agonist (e.g., 10 µM Iloprost).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay to Determine Functional Potency

Activation of the IP receptor, a Gs-protein coupled receptor, leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This assay measures the functional potency of the agonist.

Materials:

-

Cells expressing the IP receptor (e.g., HEK293-IP, CHO-IP, or primary cells like pulmonary artery smooth muscle cells).

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test compound (prostacyclin receptor agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes.

-

Add varying concentrations of the test compound to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay kit.

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

Cell Proliferation Assay

Prostacyclin analogs can inhibit the proliferation of certain cell types, such as pulmonary artery smooth muscle cells (PASMCs).

Materials:

-

Human PASMCs.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Mitogen (e.g., platelet-derived growth factor, PDGF).

-

Test compound (prostacyclin receptor agonist).

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or direct cell counting).

Protocol:

-

Seed PASMCs in a 96-well plate and allow them to attach.

-

Synchronize the cells by serum starvation (e.g., 0.1% FBS) for 24 hours.

-

Treat the cells with varying concentrations of the test compound in the presence of a mitogen (e.g., 10 ng/mL PDGF-BB).

-

Incubate for 24-48 hours.

-

Assess cell proliferation using the chosen method according to the manufacturer's protocol.

-

Determine the concentration-dependent inhibitory effect of the agonist on cell proliferation.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the prostacyclin receptor signaling pathway and a general experimental workflow for characterizing a prostacyclin receptor agonist.

References

- 1. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 3. Recent advances in targeting the prostacyclin pathway in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ciprostene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Ciprostene, a stable analog of prostacyclin (PGI2), for in vitro research applications. The information is intended to guide researchers in preparing and utilizing this compound for studies on platelet aggregation and related signaling pathways.

Product Information

-

Product Name: this compound (calcium salt)

-

Mechanism of Action: A selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor.

-

Primary Effects: Vasodilation and inhibition of platelet aggregation.

Recommended Solvents and Solubility

The choice of solvent is critical for the successful application of this compound in experimental settings. The solubility of this compound (calcium salt) has been determined in several common laboratory solvents. It is important to note that the aqueous solubility is very low. For biological experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Table 1: Solubility of this compound (calcium salt) [1]

| Solvent | Solubility |

| Dimethylformamide (DMF) | 25 mg/mL |

| Dimethyl sulfoxide (DMSO) | 16.8 mg/mL |

| Ethanol | 34 mg/mL |

| Phosphate Buffered Saline (PBS), pH 7.2 | 0.29 µg/mL |

Note: When preparing stock solutions, ensure the chosen solvent is compatible with the downstream experimental assay. For cell-based assays, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

-

This compound (calcium salt)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Accurately weigh the desired amount of this compound (calcium salt) in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. For example, to prepare 1 mL of a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. The product is stable for at least 6 months when stored as recommended[1].

In Vitro Platelet Aggregation Assay using this compound

This protocol provides a general method for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

This compound stock solution (1 mg/mL in DMSO)

-

Human whole blood collected in 3.2% sodium citrate

-

Adenosine diphosphate (ADP)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Platelet aggregometer

Procedure:

a. Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect human whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP). The PPP will be used as a blank for the aggregometer.

b. Platelet Aggregation Assay:

-

Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations in the assay. Remember to account for the dilution in the PRP. The reported in vitro ID50 for this compound in inhibiting ADP-induced platelet aggregation is 60 ng/mL, which can serve as a starting point for determining the concentration range[1].

-

Pre-warm the PRP and PPP to 37°C.

-

Calibrate the platelet aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Add a defined volume of PRP to the aggregometer cuvettes.

-

Add a small volume of the diluted this compound solution or vehicle control (e.g., PBS with a corresponding final concentration of DMSO) to the PRP and incubate for 2-5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of inhibition of aggregation by this compound can be calculated relative to the vehicle control.

Signaling Pathway of this compound

This compound, as a prostacyclin (PGI2) analog, exerts its effects by activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound is depicted below.

References

Application Notes and Protocols for Ciprostene Dosage Calculation in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous mediator with significant physiological effects. Like other prostacyclin analogs, this compound exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This activation triggers a signaling cascade that leads to vasodilation, inhibition of platelet aggregation, and cytoprotective effects. These properties make this compound and related compounds valuable tools in cardiovascular research, particularly in studies related to pulmonary hypertension, thrombosis, and ischemia.

Accurate dosage calculation and administration are critical for obtaining reliable and reproducible data in animal studies. This document provides detailed application notes and protocols to guide researchers in the use of this compound and other prostacyclin analogs in a research setting.